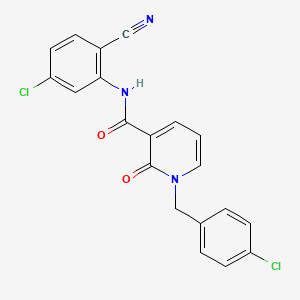

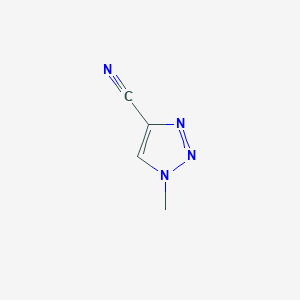

1-Methyl-1H-1,2,3-triazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is an azole compound . Azole compounds are nitrogen-containing heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds, such as this compound, are synthesized using various strategies . For instance, one method involves a green multi-component procedure for the formation of triazolo-pyrimidine-carboxamides using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amine, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one .Scientific Research Applications

1. Building Blocks for Drug Candidates

1-Methyl-1H-1,2,3-triazole-4-carbonitrile has been utilized in the development of functionalized triazoles, serving as precursors for creating broad combinatorial libraries in anticancer drug discovery. This includes the synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates (Sekh et al., 2021).

2. Synthesis of Amino-Nitriles and Their Derivatives

The compound is involved in the synthesis of amino-nitriles and their derivatives, which are further utilized in various chemical reactions. This includes the acidic hydrolysis of dimethylaminomethyleneamino-methyl-triazole-5-carbonitrile to form 4-amino-1-(and 2-)methyl-triazole-5-carbonitrile (Albert, 1973).

3. Antimicrobial Applications

Recent studies have shown the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, where 1H-1,2,3-triazole-4-carbonitrile plays a crucial role. These compounds have been evaluated for their antimicrobial properties, indicating potential applications in combating microbial infections (Al‐Azmi & Mahmoud, 2020).

4. Supramolecular Interactions and Coordination Chemistry

1H-1,2,3-Triazoles, including 1-methyl derivatives, are known for their diverse supramolecular interactions, making them significant in supramolecular and coordination chemistry. Their nitrogen-rich structure allows complexation with anions and offers several coordination modes, useful in applications like catalysis and photochemistry (Schulze & Schubert, 2014).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known for its wide range of biological activities . .

Mode of Action

1,2,3-triazoles are known to interact with their targets via hydrogen bonding, dipole interactions, and π-π stacking

Biochemical Pathways

Other 1,2,3-triazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a member of the 1,2,3-triazole family, it may share some of the biological activities common to this family, such as antiviral, anti-inflammatory, and anticancer activities . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of many drugs . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are not fully understood yet. Triazoles are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been optimized as potent and selective inverse agonists and antagonists of the PXR receptor .

Cellular Effects

Triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

properties

IUPAC Name |

1-methyltriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSCHMWIYXOOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)